molecular formula C10H11ClO2 B11768825 1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone

1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone

Cat. No.: B11768825
M. Wt: 198.64 g/mol
InChI Key: KHLYMFHOFCTRAI-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a derivative of acetophenone, characterized by the presence of a chloro, methoxy, and methyl group on the benzene ring

Preparation Methods

The synthesis of 1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 3-chloro-6-methoxy-2-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-6-methoxy-2-methylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Chloro-6-methylphenyl)ethanone: This compound has a similar structure but lacks the methoxy group, which can influence its chemical reactivity and biological activity.

    1-(3-Chloro-2-methoxy-6-methylphenyl)ethanone: This is a positional isomer with the methoxy group in a different position, affecting its physical and chemical properties.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(3-chloro-6-methoxy-2-methylphenyl)ethanone

InChI

InChI=1S/C10H11ClO2/c1-6-8(11)4-5-9(13-3)10(6)7(2)12/h4-5H,1-3H3

InChI Key

KHLYMFHOFCTRAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)C)OC)Cl

Origin of Product

United States

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